molecular formula C23H15F5N2 B10922884 3,5-bis(4-fluorophenyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole

3,5-bis(4-fluorophenyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole

Cat. No.: B10922884
M. Wt: 414.4 g/mol
InChI Key: BCOOASWMAYCDCI-UHFFFAOYSA-N
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Description

3,5-bis(4-fluorophenyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole is a synthetic organic compound characterized by the presence of fluorinated phenyl groups and a pyrazole ring

Preparation Methods

The synthesis of 3,5-bis(4-fluorophenyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the fluorinated phenyl groups: This step involves the use of fluorinated benzaldehydes in a condensation reaction with the pyrazole intermediate.

    Addition of the trifluoromethylbenzyl group: This final step can be accomplished through a nucleophilic substitution reaction using a trifluoromethylbenzyl halide.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

3,5-bis(4-fluorophenyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of the substituents is replaced by another nucleophile.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3,5-bis(4-fluorophenyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and possible biological activity.

    Materials Science: Its fluorinated groups make it a candidate for use in the development of advanced materials with specific properties, such as hydrophobicity or thermal stability.

    Chemical Biology: Researchers investigate its interactions with biological molecules to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 3,5-bis(4-fluorophenyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecules.

Comparison with Similar Compounds

3,5-bis(4-fluorophenyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole can be compared with other fluorinated pyrazole derivatives. Similar compounds include:

    3,5-bis(trifluoromethyl)pyrazole: Known for its use in medicinal chemistry and materials science.

    4-fluorophenylpyrazole: Studied for its biological activity and potential therapeutic applications.

The uniqueness of this compound lies in its specific combination of fluorinated phenyl groups and a trifluoromethylbenzyl substituent, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H15F5N2

Molecular Weight

414.4 g/mol

IUPAC Name

3,5-bis(4-fluorophenyl)-1-[[3-(trifluoromethyl)phenyl]methyl]pyrazole

InChI

InChI=1S/C23H15F5N2/c24-19-8-4-16(5-9-19)21-13-22(17-6-10-20(25)11-7-17)30(29-21)14-15-2-1-3-18(12-15)23(26,27)28/h1-13H,14H2

InChI Key

BCOOASWMAYCDCI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CN2C(=CC(=N2)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F

Origin of Product

United States

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